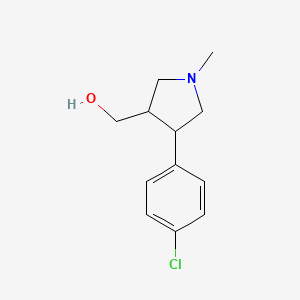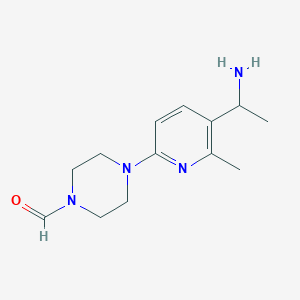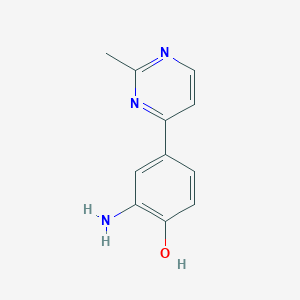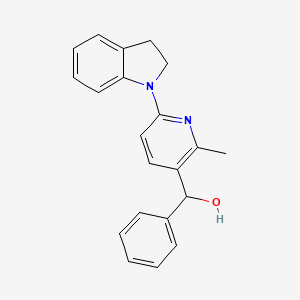
(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metanol es un compuesto orgánico caracterizado por un anillo de pirrolidina sustituido con un grupo clorofenilo y un grupo hidroximetilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4-(4-Clorofenil)-1-metilpirrolidin-3-il)metanol típicamente involucra la reacción de 4-clorobenzaldehído con 1-metilpirrolidina en presencia de un agente reductor. Las condiciones de reacción a menudo incluyen el uso de solventes como tolueno o diclorometano y catalizadores como paladio sobre carbono. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de técnicas de hidrogenación a alta presión también se puede emplear para facilitar el paso de reducción en el proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo puede ser oxidado para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto puede ser reducido para formar el alcano correspondiente.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El gas hidrógeno en presencia de paladio sobre carbono se usa comúnmente.
Sustitución: Se utilizan nucleófilos como metóxido de sodio o terc-butóxido de potasio en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de ácido 4-(4-clorofenil)-1-metilpirrolidina-3-carboxílico.
Reducción: Formación de 4-(4-clorofenil)-1-metilpirrolidina.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metanol tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su similitud estructural con compuestos bioactivos conocidos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (4-(4-Clorofenil)-1-metilpirrolidin-3-il)metanol involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y dianas exactas aún están bajo investigación, pero los estudios preliminares sugieren la participación en las vías de estrés oxidativo y la inhibición de ciertas enzimas .
Comparación Con Compuestos Similares
Compuestos Similares
Tris(4-clorofenil)metanol: Comparte el grupo clorofenilo pero difiere en la estructura central.
Tris(4-clorofenil)metano: Similar en tener múltiples grupos clorofenilo pero carece del anillo de pirrolidina.
Unicidad
(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metanol es único debido a su patrón de sustitución específico y la presencia de un grupo hidroximetilo y un anillo de pirrolidina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16ClNO/c1-14-6-10(8-15)12(7-14)9-2-4-11(13)5-3-9/h2-5,10,12,15H,6-8H2,1H3 |
Clave InChI |
YERUOLXDZSNEDO-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)C2=CC=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)
![6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)



![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)

![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)




